molecular formula C21H18N4O3S3 B2696160 N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-68-2

N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2696160
CAS RN: 1021251-68-2
M. Wt: 470.58
InChI Key: VZISCNHOCGJIRB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Forensic Science

Trace Analysis: The compound’s distinctive structure could aid in trace analysis. Researchers might use it as a marker for identifying specific substances in complex mixtures, such as forensic samples.

Postmortem Toxicology: Given its potential biological activity, investigations into its presence in postmortem samples could provide valuable insights. Detecting this compound could contribute to forensic toxicology.

Multidisciplinary and multiscale nanoscience research roadmap based on large scientific facilities Uranium rejection with nanofiltration membranes and the influence of groundwater minerals Editorial: Life and death: new perspectives and applications in forensic science research

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-ethoxyaniline with 2-chloroacetyl chloride to form N-(4-ethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with thiourea and phenyl isothiocyanate to form the thiazole ring. The resulting compound is then reacted with 2-mercaptoacetic acid to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "2-chloroacetyl chloride", "thiourea", "phenyl isothiocyanate", "2-mercaptoacetic acid" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl)-2-chloroacetamide.", "Step 2: N-(4-ethoxyphenyl)-2-chloroacetamide is reacted with thiourea and phenyl isothiocyanate in the presence of a base such as potassium carbonate to form the thiazole ring.", "Step 3: The resulting compound is then reacted with 2-mercaptoacetic acid in the presence of a base such as sodium hydroxide to form the final product, N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS RN

1021251-68-2

Product Name

N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Molecular Formula

C21H18N4O3S3

Molecular Weight

470.58

IUPAC Name

N-(4-ethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O3S3/c1-2-28-15-10-8-13(9-11-15)22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

VZISCNHOCGJIRB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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